![molecular formula C11H18O B1315546 Spiro[4.6]undecan-1-one CAS No. 106185-60-8](/img/structure/B1315546.png)

Spiro[4.6]undecan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

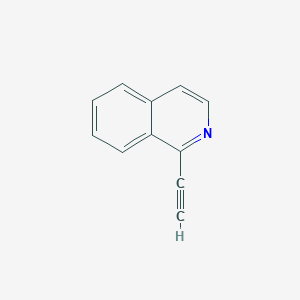

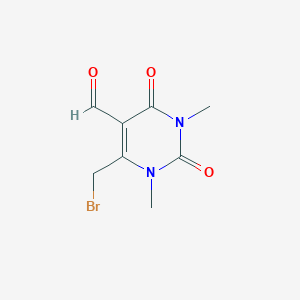

Spiro[4.6]undecan-1-one is a type of spiro compound . Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They have intriguing conformational and configurational aspects .

Synthesis Analysis

The synthesis of spiro[4.6]undecan-1-one derivatives has been reported in several studies . These derivatives often contain S and O heterocycles, exhibiting similar [bis(1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .Molecular Structure Analysis

The molecular structure of spiro[4.6]undecan-1-one derivatives is quite complex. They exhibit helical disposition of the six-membered rings, and the helix can turn identical with itself after each fourth six-membered ring . The flipping of the six-membered rings transforms one enantiomer into the other, this conformational equilibrium being an enantiomeric inversion .Chemical Reactions Analysis

Spiro[4.6]undecan-1-one and its derivatives can undergo a wide range of chemical reactions . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[4.6]undecan-1-one and its derivatives can vary widely depending on the specific compound. For example, 1,4,8-Trioxaspiro[4.6]undecan-9-one has a density of 1.2±0.1 g/cm3, a boiling point of 341.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación

Chiral Separation and Configuration Determination

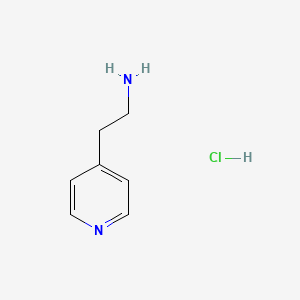

Spirocyclic compounds, including derivatives of Spiro[4.6]undecan-1-one, are significant in the pharmaceutical industry for their roles as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles to resolve enantiomers. The ability to separate chiral spiro compounds and determine their configuration is crucial for developing pharmaceuticals and understanding their interactions at the molecular level (Liang et al., 2008).

Synthesis and Chemical Reactions

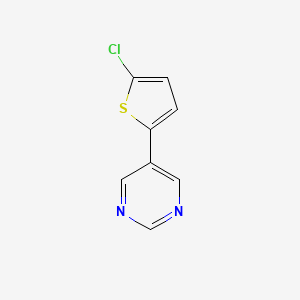

The synthesis of spiro[4.6]undecan-1-one derivatives through C–H insertion reactions has been explored, offering a pathway to α,β′-dioxospirane systems. These synthetic routes highlight the compound's versatility in forming complex molecular architectures, essential for developing new materials and chemicals (Aburel et al., 2000).

Novel Synthetic Routes and Structural Analysis

Research on Spiro[4.6]undecan-1-one derivatives has led to the discovery of novel synthetic routes and structural analyses, providing insights into their chemical behavior and potential applications. These studies contribute to the broader field of organic chemistry, enabling the design and synthesis of new compounds with specific properties for various applications (Ghotekar et al., 2020).

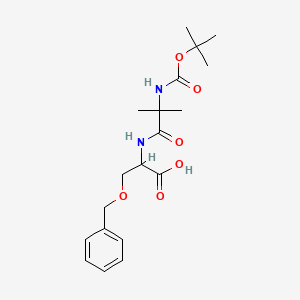

Stereochemistry and Structural Diversity

The exploration of stereochemistry and the synthesis of new spiro[5.5]undecane derivatives have provided valuable information on the structural diversity and potential applications of these compounds. Such research underscores the importance of structural analysis in understanding the properties and functions of spirocyclic compounds (Mihis et al., 2012).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of Spiro[4Spiro compounds are known for their intriguing conformational and configurational aspects . The flipping of the six-membered rings in these compounds can lead to an enantiomeric inversion, transforming one enantiomer into another . This dynamic behavior could potentially influence the compound’s interaction with its targets.

Propiedades

IUPAC Name |

spiro[4.6]undecan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-10-6-5-9-11(10)7-3-1-2-4-8-11/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDCOQCEMZFITD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545295 |

Source

|

| Record name | Spiro[4.6]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[4.6]undecan-1-one | |

CAS RN |

106185-60-8 |

Source

|

| Record name | Spiro[4.6]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)

![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)

![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)